molecular formula C27H28N2O5 B607971 Homo-VK-II-36

Homo-VK-II-36

カタログ番号: B607971
分子量: 460.5 g/mol
InChIキー: VANQAPUAZCJPGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SOICR-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for SOICR-IN-1 are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

化学反応の分析

Types of Reactions

SOICR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of SOICR-IN-1 that are used for further research and development .

科学的研究の応用

Scientific Research Applications

The compound is utilized across various scientific disciplines:

  • Cardiovascular Research : Homo-VK-II-36 is primarily studied for its role in managing cardiac arrhythmias. Its ability to regulate calcium levels within cardiac cells makes it a valuable tool for understanding heart rhythm disorders.
  • Oncology : Recent studies have indicated that this compound exhibits selective cytotoxic effects on cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. It demonstrated significant reductions in cell viability at concentrations as low as 12.5 µM, comparable to established chemotherapeutic agents like doxorubicin.
  • Cellular Mechanisms : The compound has been shown to induce oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS). This effect appears to be concentration-dependent and may contribute to its anticancer properties.

Data Table: Summary of Research Findings

Application Area Key Findings Reference
Cardiovascular ResearchInhibits store overload-induced calcium release; potential therapeutic agent for arrhythmias
OncologySelective cytotoxicity in NSCLC cell lines; reduces viability at 12.5 µM
Cellular MechanismsInduces ROS production; concentration-dependent effects on cancer cell death

Case Studies

  • Cardiac Arrhythmias :
    • A study investigated the effects of this compound on cardiac myocytes under conditions simulating arrhythmias. The results indicated a significant reduction in spontaneous calcium release events, suggesting its potential utility in treating arrhythmic conditions.
  • Cancer Cell Lines :
    • In vitro experiments conducted on A549 (NSCLC) cells revealed that treatment with this compound led to a marked increase in ROS levels, correlating with reduced cell viability. This study highlighted the compound's dual role as both a cardioprotective agent and a potential anticancer drug.

作用機序

SOICR-IN-1 exerts its effects by inhibiting store-overload induced calcium release. It targets specific calcium channels and pathways involved in calcium signaling. By inhibiting these pathways, SOICR-IN-1 helps in regulating calcium levels within cells, which is crucial for maintaining normal cardiac function .

類似化合物との比較

Similar Compounds

Uniqueness

SOICR-IN-1 is unique due to its specific inhibition of store-overload induced calcium release with a relatively low IC50 value. This makes it a valuable tool for research in cardiac arrhythmias and calcium signaling .

生物活性

Homo-VK-II-36 is a synthetic analogue of carvedilol, primarily recognized for its role in cardiovascular pharmacology. This compound has garnered attention due to its unique mechanism of action involving the inhibition of store overload-induced calcium release through the ryanodine receptor 2 (RyR2) channel. This activity positions this compound as a potential therapeutic agent in managing various cardiac conditions, particularly those related to calcium dysregulation.

This compound functions as a calcium modulator, specifically targeting the RyR2 channel. By inhibiting excessive calcium release from the sarcoplasmic reticulum, it helps maintain intracellular calcium homeostasis, which is crucial for normal cardiac function. This action is particularly beneficial in conditions characterized by calcium overload, such as heart failure and arrhythmias.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro models. Key findings include:

  • Cytotoxicity : this compound demonstrated selective cytotoxic effects on cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells (A549). The compound exhibited significant reductions in cell viability at concentrations as low as 12.5 µM, comparable to standard chemotherapeutic agents like doxorubicin .
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound resulted in increased ROS production in A549 cells, indicating its potential role in inducing oxidative stress as a mechanism for cancer cell death. This effect was concentration-dependent, with higher concentrations leading to more pronounced ROS generation .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other compounds, particularly its parent compound, carvedilol. The following table summarizes key biological activities:

CompoundMechanism of ActionCytotoxicity (A549)ROS ProductionNotes
This compoundRyR2 inhibitionSignificant at 12.5 µMYesInduces mitochondrial damage
Carvedilolβ-receptor blockade and antioxidantModerateYesPrimarily used for hypertension
DoxorubicinDNA intercalation and topoisomerase inhibitionHigh at 100 µMYesStandard chemotherapy agent

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer properties of this compound, researchers treated A549 cells with varying concentrations of the compound. The results indicated that this compound not only reduced cell viability but also induced significant mitochondrial damage, evidenced by alterations in mitochondrial membrane integrity and increased LDH release. These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of this compound, particularly its effects on cardiac myocytes under stress conditions. The compound was shown to effectively reduce calcium overload during simulated ischemic conditions, thereby protecting myocytes from apoptosis. This protective effect highlights its potential utility in treating heart diseases associated with calcium dysregulation .

Future Directions and Conclusion

The biological activity of this compound presents significant promise in both oncology and cardiology. Further research is warranted to explore its full therapeutic potential and safety profile through:

  • In Vivo Studies : To assess efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and cardioprotective effects.
  • Clinical Trials : To evaluate its effectiveness compared to existing therapies.

特性

分子式

C27H28N2O5

分子量

460.5 g/mol

IUPAC名

6-[2-(9H-carbazol-4-yloxy)ethyl]-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

InChI

InChI=1S/C27H28N2O5/c1-31-23-10-4-5-11-24(23)33-16-14-29-17-19(34-18-26(29)30)13-15-32-25-12-6-9-22-27(25)20-7-2-3-8-21(20)28-22/h2-12,19,28H,13-18H2,1H3

InChIキー

VANQAPUAZCJPGY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4

正規SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Homo-VK-II-36;  Homo VK II 36;  HomoVKII36; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homo-VK-II-36
Reactant of Route 2
Reactant of Route 2
Homo-VK-II-36
Reactant of Route 3
Homo-VK-II-36
Reactant of Route 4
Reactant of Route 4
Homo-VK-II-36
Reactant of Route 5
Reactant of Route 5
Homo-VK-II-36
Reactant of Route 6
Reactant of Route 6
Homo-VK-II-36

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。